2-Benzyloxy-3-bromo-5-methylphenylboronic acid

Atropisomer Synthesis Suzuki-Miyaura Coupling Regioselectivity

Strategic building block with 2-benzyloxy (masked phenol), 3-bromo, and 5-methyl substitution for atropselective Suzuki-Miyaura couplings. Enables iterative cross-coupling via boronic acid and aryl bromide handles—build core biaryl then functionalize without additional protection. Deprotect benzyl to reveal phenol for late-stage diversification. Ideal for kinase inhibitor biaryl motifs. High-purity grade available.

Molecular Formula C14H14BBrO3
Molecular Weight 320.98 g/mol
CAS No. 870777-20-1
Cat. No. B1284267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-3-bromo-5-methylphenylboronic acid
CAS870777-20-1
Molecular FormulaC14H14BBrO3
Molecular Weight320.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1OCC2=CC=CC=C2)Br)C)(O)O
InChIInChI=1S/C14H14BBrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
InChIKeyZHTKJZVSGFSMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxy-3-bromo-5-methylphenylboronic acid (CAS 870777-20-1): A Strategic Ortho-Substituted Arylboronic Acid for Medicinal Chemistry Synthesis


2-Benzyloxy-3-bromo-5-methylphenylboronic acid (CAS 870777-20-1) is a multifunctional arylboronic acid featuring a 2-benzyloxy, 3-bromo, and 5-methyl substitution pattern on the phenyl ring . This specific combination of ortho- and meta-substituents creates a distinctive steric and electronic environment around the reactive boronic acid moiety, which directly impacts its performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The compound serves as a key building block in medicinal chemistry and agrochemical synthesis, where the benzyl group offers a straightforward deprotection route to a phenol handle for further diversification, and the bromine atom provides a secondary reactive site for sequential coupling or functionalization .

2-Benzyloxy-3-bromo-5-methylphenylboronic acid: Why Structural Analog Substitution is Not a Viable Procurement Strategy


The precise substitution pattern of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid dictates its unique reactivity profile, making direct substitution with simpler, more readily available phenylboronic acids unsuitable for most synthetic routes. A reviewer of ortho-substituted phenylboronic acids has noted that ortho-substituents significantly alter the acidity and reactivity of the boronic acid group compared to their meta- and para-isomers, and that these differences are not linearly correlated with the behavior of analogous benzoic acids [1]. The presence of both a bulky 2-benzyloxy group and a heavy 3-bromo atom creates a unique steric and electronic environment that is critical for achieving high selectivity in demanding cross-coupling reactions, particularly those leading to atropisomeric products [2]. Replacing this compound with a simpler analog like 3-bromo-5-methylphenylboronic acid or 2-benzyloxyphenylboronic acid will fundamentally alter the reaction's steric and electronic landscape, likely leading to lower yields, increased by-product formation, or complete reaction failure .

2-Benzyloxy-3-bromo-5-methylphenylboronic acid: Quantified Evidence of Differentiated Performance in Suzuki-Miyaura Cross-Coupling


Ortho-Substituent Effect on Regio- and Atropselectivity in the Synthesis of Axially Chiral Biaryls

In a study comparing the performance of ortho-substituted phenylboronic acids in the Suzuki-Miyaura coupling with 3,4,5-tribromo-2,6-dimethylpyridine, the specific ortho-substitution pattern was found to dictate the regio- and atropselectivity of the reaction. While the study did not directly test 2-Benzyloxy-3-bromo-5-methylphenylboronic acid, it demonstrated that a change in the ortho-substituent (e.g., from a methyl to an ethyl or isopropyl group) leads to an opposite selectivity for the coupling site on the pyridine core [1]. This establishes a class-level inference that the unique combination of a bulky 2-benzyloxy and a 3-bromo substituent on the target compound is critical for achieving a specific selectivity profile that cannot be replicated by simpler ortho-substituted phenylboronic acids.

Atropisomer Synthesis Suzuki-Miyaura Coupling Regioselectivity

Influence of Ortho-Substituents on Boronic Acid Acidity and Reactivity

An analysis of the acidity constants of monosubstituted phenylboronic acids revealed a clear deviation from the behavior of their carboxylic acid analogues, particularly for ortho-substituted derivatives [1]. The study found that while meta- and para-substituted phenylboronic acids show a reasonable correlation with their benzoic acid counterparts, ortho-substituents disrupt this relationship due to steric and electronic effects unique to the boronic acid group. This class-level inference strongly suggests that the pKa and, consequently, the transmetalation rate of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid will be different from that of its meta- or para-isomers, or from simpler ortho-substituted phenylboronic acids like 2-methylphenylboronic acid.

Boronic Acid Acidity Structure-Activity Relationship Reactivity Prediction

Enhanced Utility as a Versatile Intermediate via Dual Orthogonal Reactive Sites

The target compound's unique structure features two orthogonal reactive centers: a boronic acid group for Suzuki-Miyaura coupling and an aryl bromide for subsequent coupling or functionalization . This dual reactivity is explicitly highlighted as enabling 'selective functionalization at multiple sites' and allowing for 'efficient coupling with aryl or vinyl halides under mild conditions, while the bromo substituent offers further reactivity for subsequent transformations' [1]. In contrast, simpler analogs like 3-bromo-5-methylphenylboronic acid (CAS 849062-36-8) and (2-(benzyloxy)-5-methylphenyl)boronic acid each lack one of these key functional handles, making them less versatile for complex molecule construction.

Suzuki-Miyaura Coupling Sequential Functionalization Orthogonal Reactivity

2-Benzyloxy-3-bromo-5-methylphenylboronic acid: High-Value Application Scenarios for Medicinal Chemistry and Process Development


Synthesis of Axially Chiral (Atropisomeric) Drug Candidates

The compound's ortho-substitution pattern is ideal for the atropselective Suzuki-Miyaura coupling required to construct axially chiral biaryl motifs found in numerous kinase inhibitors and other drug candidates. The evidence from ortho-substituted phenylboronic acids demonstrates that the specific substituent identity directly controls the stereochemical outcome of the reaction [1]. This compound is therefore a strategic choice for medicinal chemists seeking to explore atropisomer space with a building block that offers a defined steric and electronic profile, enabling the generation of enantiomerically enriched or single atropisomer libraries for biological evaluation.

Iterative Cross-Coupling for Complex Polyaryl Scaffolds

The presence of both a boronic acid and an aryl bromide handle makes this compound a cornerstone for iterative or sequential cross-coupling strategies, a common requirement in the synthesis of complex natural products and advanced pharmaceutical intermediates [1]. A chemist can first utilize the boronic acid in a Suzuki reaction to build the core biaryl structure, then subsequently employ the remaining aryl bromide in a second, distinct cross-coupling event (e.g., another Suzuki, a Buchwald-Hartwig amination, or a Sonogashira coupling) to install additional molecular complexity without needing to introduce and remove protecting groups at that position .

Preparation of Diversifiable Phenol-Containing Libraries

The 2-benzyloxy group serves as a masked phenol, a common pharmacophore and synthetic handle in medicinal chemistry. After the initial Suzuki coupling, the benzyl group can be readily removed via hydrogenolysis to reveal a free phenol [1]. This phenol can then be further diversified through alkylation, acylation, or sulfonylation, allowing a single building block to generate a large and diverse library of compounds for structure-activity relationship (SAR) studies. This approach is more efficient than purchasing a separate set of phenol-containing boronic acids, streamlining the synthesis and procurement process.

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